molecular formula C8H14ClNO2 B2691827 (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride CAS No. 1212176-69-6

(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Cat. No. B2691827
CAS RN: 1212176-69-6
M. Wt: 191.66
InChI Key: VPKXFQOKRQNCRU-XJNRBXITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride” is a chemical compound with the molecular weight of 191.66 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m1./s1 . This indicates that the compound contains a bicyclic structure with an amino group and a carboxylic acid group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 191.66 . The compound’s melting point is between 198-200°C .

Scientific Research Applications

Stereochemistry and Synthesis Techniques

Research has delved into the stereochemical aspects and synthesis of closely related bicyclic amino acids. For instance, the stereochemistry of the Nametkin shift, involving compounds like camphene-1-carboxylic acid, highlights the migration preferences of methyl groups in bicyclic structures, providing insight into the manipulation of stereochemistry during synthesis (Cameron et al., 1994). Similarly, the synthesis and stereostructure of 3-amino-5- and -6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid diastereomers were explored, demonstrating the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, a process relevant for generating analogues of the mentioned compound (Palkó et al., 2005).

Pharmacological Applications

The compound and its analogues have also been evaluated for their pharmacological potential. Studies have compared isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with the (1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid for specificity to membrane transport systems, revealing insights into their reactivity with Na+-independent amino acid transport systems. This research underscores the importance of these compounds in studying amino acid transport mechanisms, which could have implications for drug design (Christensen et al., 1983).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8(7(10)11)4-5-1-2-6(8)3-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKXFQOKRQNCRU-CLFDHOPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@]2(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

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